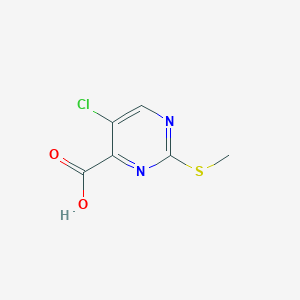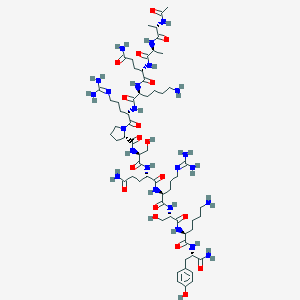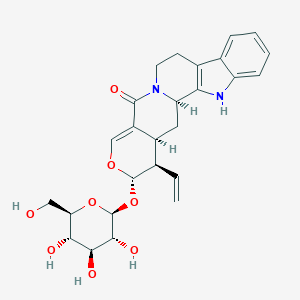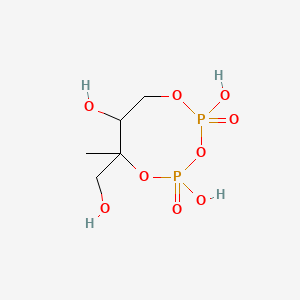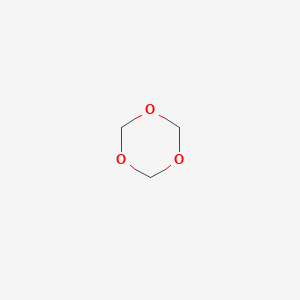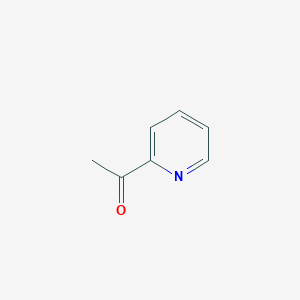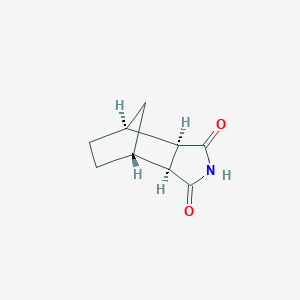
(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Descripción general
Descripción
“(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione” is a specialty chemical . It is used in the synthesis of various pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves the reaction of “(3aR, 4S, 7R, 7aS)-hexahydro-4,7-epoxyisobenzofuran-1,3-dione” with “4-aminobenzoic acid”. The reaction is carried out in glacial acetic acid, heated to 80°C for 6 hours. The reaction is then quenched with water and the pH is adjusted to 6-8 with a NaOH solution .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a pyrrolidine ring, which is essentially planar, and a cyclohexane ring, which has a boat conformation . Both cyclopentane rings adopt an envelope conformation .Chemical Reactions Analysis
The compound can undergo various chemical reactions, but specific reactions are not mentioned in the available literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.189. It has a density of 1.3±0.1 g/cm3, a boiling point of 355.3±11.0 °C at 760 mmHg, and a melting point of 173-176℃ . Its exact mass is 165.078979 and it has a LogP of 0.22 .Aplicaciones Científicas De Investigación
Crystallography
- Summary of Application : The compound has been studied for its crystal structure and Hirshfeld surface analysis . The molecule of the title compound is generated by a crystallographic inversion centre at the midpoint of the central C—C bond .
- Methods of Application : The crystal structure of the compound was analyzed using X-ray diffraction techniques . The pyrrolidine ring is essentially planar, the cyclohexane ring has a boat conformation, while both cyclopentane rings adopt an envelope conformation .
- Results or Outcomes : In the crystal structure, molecules are linked by intermolecular C—H O, C—H Cl and C—Cl interactions, and short intermolecular Cl O and Cl Cl contacts, forming a three-dimensional network .
Drug Discovery
- Summary of Application : The compound could potentially be used in the field of drug discovery. Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of all life’s molecules with unprecedented accuracy .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
Biomedical Industry
- Summary of Application : This compound is a synthetic compound used in the biomedical industry . Its unique chemical structure and properties make it a promising candidate for drug development targeting specific enzymes or receptors .
- Methods of Application : The compound can be synthesized and studied for its interaction with various enzymes or receptors. The specific methods of application would depend on the particular enzyme or receptor being targeted .
- Results or Outcomes : The outcomes of such studies could potentially lead to the development of new drugs for treating various diseases .
Coordination Chemistry
- Summary of Application : N-heterocyclic compounds like this one are of interest in the field of coordination chemistry . They can be used as precursors in the synthesis of coordination compounds .
- Methods of Application : The compound can be used in the synthesis of coordination compounds. The specific methods of application would depend on the particular coordination compound being synthesized .
- Results or Outcomes : The outcomes of such studies could potentially lead to the development of new coordination compounds with various applications .
Synthetic Organic Chemistry
- Summary of Application : N-heterocyclic compounds like this one are of interest in the field of synthetic organic chemistry . They can be used as precursors in the synthesis of other organic compounds .
- Methods of Application : The compound can be used in various organic reactions. The specific methods of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of such studies could potentially lead to the development of new organic compounds with various applications .
Supramolecular Structures
- Summary of Application : N-heterocycles or N-ligands can also be used as building blocks in the construction of supramolecular structures as they have both hydrogen-bond donor and acceptor capabilities .
- Methods of Application : The compound can be used in the construction of supramolecular structures. The specific methods of application would depend on the particular structure being constructed .
- Results or Outcomes : The outcomes of such studies could potentially lead to the development of new supramolecular structures with various applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6+,7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVOBMOBWMOLDJ-RNGGSSJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444279 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
CAS RN |
14805-29-9 | |
| Record name | 2,3-Norbornanedicarboximide, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014805299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-, (3aR, 4S, 7R, 7aS)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-NORBORNANEDICARBOXIMIDE, EXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQP7HXS2R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
